Cas no 852028-42-3 (Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)-)
![Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)- structure](https://ja.kuujia.com/scimg/cas/852028-42-3x500.png)
Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)-
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- インチ: 1S/C21H16BrN3/c1-13-3-7-15(8-4-13)19-20(16-9-5-14(2)6-10-16)25-21-18(24-19)11-17(22)12-23-21/h3-12H,1-2H3
- InChIKey: DDOAPVLJUQBFRW-UHFFFAOYSA-N
- ほほえんだ: C12=NC=C(Br)C=C1N=C(C1=CC=C(C)C=C1)C(C1=CC=C(C)C=C1)=N2
Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75300-0.05g |
7-bromo-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
852028-42-3 | 0.05g |
$80.0 | 2023-02-12 | ||
Enamine | EN300-75300-10.0g |
7-bromo-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
852028-42-3 | 10.0g |
$1839.0 | 2023-02-12 | ||
Enamine | EN300-75300-2.5g |
7-bromo-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
852028-42-3 | 2.5g |
$838.0 | 2023-02-12 | ||
Enamine | EN300-75300-0.5g |
7-bromo-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
852028-42-3 | 0.5g |
$320.0 | 2023-02-12 | ||
Enamine | EN300-75300-5.0g |
7-bromo-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
852028-42-3 | 5.0g |
$1240.0 | 2023-02-12 | ||
Enamine | EN300-75300-0.25g |
7-bromo-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
852028-42-3 | 0.25g |
$172.0 | 2023-02-12 | ||
Enamine | EN300-75300-1.0g |
7-bromo-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
852028-42-3 | 1.0g |
$427.0 | 2023-02-12 | ||
Enamine | EN300-75300-0.1g |
7-bromo-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
852028-42-3 | 0.1g |
$120.0 | 2023-02-12 |
Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)- 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)-に関する追加情報
Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)- (CAS No 852028-42-3)
The compound Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)-, with CAS number 852028-42-3, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and pharmaceutical research. The molecule consists of a pyrido[2,3-b]pyrazine core with substituents at positions 7 (bromo group) and positions 2 and 3 (each substituted with a 4-methylphenyl group). This combination of functional groups and aromatic systems makes it a promising candidate for various chemical reactions and material applications.
Recent studies have highlighted the importance of pyrazine derivatives in the development of new materials with tailored electronic properties. Pyrido[2,3-b]pyrazine derivatives, such as the one in question, are particularly interesting due to their ability to form stable coordination complexes and their potential use in optoelectronic devices. The bromo group at position 7 introduces additional reactivity, enabling further functionalization and modification of the molecule. This makes it a versatile building block for constructing more complex structures with specific functionalities.
The synthesis of Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)- involves a multi-step process that typically includes nucleophilic substitution reactions and aromatic coupling. Researchers have optimized these steps to achieve high yields and purity levels. The use of transition metal catalysts has been shown to significantly enhance the efficiency of these reactions, making the synthesis more scalable for industrial applications.
In terms of applications, this compound has shown promise in the field of drug discovery. Its unique electronic properties and structural features make it a potential candidate for designing new pharmaceutical agents targeting specific biological pathways. Recent studies have explored its ability to interact with proteins and enzymes, suggesting that it could serve as a lead compound for developing novel therapeutic agents.
Moreover, the compound's stability under various conditions has been extensively studied. It has been found to exhibit good thermal stability and resistance to photodegradation, which are critical properties for materials intended for use in high-performance applications. These characteristics make it suitable for incorporation into advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure of Pyrido[2,3-b]pyrazine derivatives. By employing density functional theory (DFT) calculations, researchers have been able to predict the molecule's electronic behavior under different conditions. These computational studies have complemented experimental findings and have paved the way for further optimization of the compound's properties.
In conclusion, Pyrido[2,3-b]pyrazine, 7-bromo-2,3-bis(4-methylphenyl)- (CAS No 852028-42-3) is a versatile compound with significant potential in multiple areas of research and industry. Its unique structure, reactivity, and stability make it an attractive candidate for developing new materials and pharmaceutical agents. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing technological innovations across various fields.
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